1-(azetidin-3-yl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-(azetidin-3-yl)pyrrole |
InChI |
InChI=1S/C7H10N2/c1-2-4-9(3-1)7-5-8-6-7/h1-4,7-8H,5-6H2 |
InChI Key |
IXBYVUWZZBDMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azetidin 3 Yl 1h Pyrrole
Synthesis via Ring Transformation and Rearrangement Reactions
Ring Closure Reactions Involving Precursors to the Azetidine (B1206935) or Pyrrole (B145914) Ring
A primary strategy for constructing the 1-(azetidin-3-yl)-1H-pyrrole system involves the reaction of a pre-formed azetidine precursor with reagents that build the pyrrole ring, or vice-versa. The Paal-Knorr synthesis is the most common and direct method for forming the pyrrole ring. rsc.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-aminoazetidine. rsc.orgalfa-chemistry.com
The classic Paal-Knorr reaction typically requires acidic conditions to facilitate the cyclization and subsequent dehydration that forms the aromatic pyrrole ring. rsc.orgalfa-chemistry.commdpi.com The mechanism begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. alfa-chemistry.commdpi.com This is followed by an intramolecular attack of the resulting amine on the second carbonyl group, forming a five-membered dihydroxy-pyrrolidine intermediate. mdpi.com The final step is a dehydration, often acid-catalyzed, to yield the stable aromatic pyrrole. alfa-chemistry.commdpi.com A variety of acids, such as acetic acid, p-toluenesulfonic acid, and trifluoroacetic acid, have been employed to promote this transformation. mdpi.comresearchgate.net
Table 1: Examples of Catalysts Used in Paal-Knorr Pyrrole Synthesis
| Catalyst | Substrates | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic Acid | Acetonylacetone, various amines | - | Reflux | Excellent | researchgate.net |
| Iron(III) chloride | 2,5-Dimethoxytetrahydrofuran, various amines | Water | Room Temp | Good to Excellent | organic-chemistry.org |
| CATAPAL 200 (Alumina) | Acetonylacetone, primary amines | None | 60°C | 68-97% | mdpi.com |
| None | 2,5-Hexanedione, various amines | None | Room Temp | Excellent | rsc.orgepa.gov |
| Choline (B1196258) chloride/urea | 1,4-Diones, various amines | - | 80°C | 56-99% | nih.gov |
Conversely, the azetidine ring can be formed from a precursor already containing the pyrrole moiety. Intramolecular SN2 reactions are frequently used, where a nitrogen atom attacks a carbon atom bearing a suitable leaving group (like a halide or mesylate) to form the four-membered ring. frontiersin.org For instance, a 1-pyrrolyl-substituted precursor with a leaving group at the γ-position relative to the nitrogen can undergo cyclization to yield the azetidine ring.
Intramolecular Cyclization Strategies
Intramolecular cyclization offers a powerful method for constructing either the azetidine or pyrrole ring from a single, appropriately functionalized linear precursor.
For the formation of the azetidine ring, the intramolecular aminolysis of epoxides is a notable strategy. Specifically, La(OTf)₃ has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines. frontiersin.orgnih.gov This reaction proceeds with high yields and tolerates a range of acid-sensitive functional groups. frontiersin.orgnih.gov Applying this to a precursor where the amine is part of a pyrrole-containing substituent would provide a direct route to the this compound core. The key to this method's success is the Lewis acid catalyst, which activates the epoxide for nucleophilic attack by the amine. nih.gov
Another established method for azetidine ring formation is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of a picolinamide-protected amine. organic-chemistry.org This highlights the potential of using unactivated C-H bonds as synthetic handles for ring formation. organic-chemistry.org
For the pyrrole ring, intramolecular cyclization of dienyl azides catalyzed by transition metals like ZnI₂ or rhodium complexes provides a mild and efficient pathway to substituted pyrroles. The reaction involves the decomposition of the azide (B81097), which initiates the cyclization process.
Table 2: Intramolecular Cyclization Approaches
| Target Ring | Precursor Type | Catalyst/Reagent | Key Transformation | Reference |
|---|---|---|---|---|
| Azetidine | cis-3,4-Epoxy amine | La(OTf)₃ | Intramolecular epoxide aminolysis | frontiersin.orgnih.gov |
| Azetidine | γ-Halo amine | Base | Intramolecular SN2 cyclization | frontiersin.org |
| Azetidine | picolinamide protected amine | Palladium catalyst | Intramolecular C-H amination | organic-chemistry.org |
| Pyrrole | Dienyl azide | ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Azide decomposition and cyclization |
Multicomponent Reactions Towards the this compound Scaffold
Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, offer a highly efficient route to complex molecules like this compound. nih.govnih.gov The Hantzsch pyrrole synthesis is a classic example of a three-component reaction that forms a pyrrole ring from an α-haloketone, a β-ketoester, and a primary amine (or ammonia). wikipedia.orgquimicaorganica.orgthieme-connect.com By using 3-aminoazetidine as the primary amine component, this reaction could be directly adapted to produce a highly functionalized this compound derivative. wikipedia.org The reaction mechanism involves the initial formation of an enamine from the amine and the β-ketoester, which then attacks the α-haloketone. wikipedia.orgquimicaorganica.org Subsequent cyclization and dehydration yield the final pyrrole product. wikipedia.org
Recent advancements have expanded the scope of MCRs for pyrrole synthesis. nih.govorientjchem.org For instance, novel B(C₆F₅)₃-catalyzed MCRs involving vicinal tricarbonyl compounds, enamines, and various nucleophiles allow for the straightforward synthesis of highly functionalized pyrroles. rsc.org Another approach involves the one-pot, three-component reaction of acylsilanes, α,β-unsaturated carbonyl compounds, and amines, catalyzed by a thiazolium salt, which proceeds via a Sila-Stetter/Paal–Knorr pathway. nih.gov These modern MCRs provide opportunities to incorporate the azetidine moiety by using an azetidine-containing starting material as one of the key components.
Table 3: Multicomponent Reactions for Pyrrole Synthesis
| Reaction Name | Components | Catalyst | Potential Azetidine Component | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, β-Ketoester, Primary Amine | None or Acid/Base | 3-Aminoazetidine | wikipedia.orgthieme-connect.com |
| B(C₆F₅)₃-catalyzed MCR | Vicinal Tricarbonyl, Enamine, Nucleophile | B(C₆F₅)₃ | Azetidine-containing enamine or nucleophile | rsc.org |
| Sila-Stetter/Paal–Knorr | Acylsilane, α,β-Unsaturated Compound, Amine | Thiazolium salt | 3-Aminoazetidine | nih.gov |
| InCl₃-catalyzed MCR | β-Dicarbonyl, Amine, α-Haloester | InCl₃ | 3-Aminoazetidine | orientjchem.org |
Stereoselective and Asymmetric Synthesis of Azetidinyl-Pyrrole Systems
The development of stereoselective and asymmetric syntheses is crucial for accessing enantiomerically pure forms of this compound, which is vital for pharmaceutical applications. The stereochemistry of the final compound is primarily dictated by the synthesis of the chiral 3-substituted azetidine ring.
One effective strategy involves starting from a chiral pool, such as amino acids. For example, D-serine can be used as a precursor to generate a diazoketone, which upon Rh-catalyzed carbene insertion into the N-H bond, forms a chiral azetidinone. acs.org This azetidinone can then be further functionalized. Similarly, enantiomerically pure aromatic α-iminoesters derived from α-amino acids can undergo electroreductive intramolecular coupling to yield chiral azetidin-2-ones. acs.org
Asymmetric catalysis provides another powerful route. Chiral Ni(II) complexes have been used for the asymmetric synthesis of various tailor-made amino acids, a methodology that can be adapted for chiral azetidine precursors. nih.gov Furthermore, a practical two-step procedure involving the formation of unsaturated 2-azetinylcarboxylic acid precursors followed by metal-catalyzed asymmetric reduction has been developed to synthesize a library of enantioenriched 2-azetidinylcarboxylic acids. acs.org This approach allows for high diastereomeric and enantiomeric selectivity. acs.org
Stereoselective functionalization of a pre-existing azetidine ring is also possible. uni-muenchen.de For instance, α-lithiation of a 3-arylated N-protected azetidine followed by trapping with an electrophile can proceed with high diastereoselectivity. uni-muenchen.de
Table 4: Approaches to Stereoselective Azetidine Synthesis
| Method | Chiral Source/Catalyst | Precursor | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | D-Serine | Diazoketone from D-serine | Rh-catalyzed carbene N-H insertion | acs.org |
| Asymmetric Catalysis | Chiral Ni(II) complex | Schiff base of glycine | Asymmetric alkylation | nih.gov |
| Asymmetric Reduction | Chiral Ruthenium complex | Unsaturated azetinyl-carboxylic acid | Asymmetric hydrogenation | acs.org |
| Diastereoselective Functionalization | s-BuLi / Electrophile | 3-Arylated N-protected azetidine | Stereocontrolled α-lithiation | uni-muenchen.de |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the development of recyclable catalysts and the use of environmentally benign reaction media. semanticscholar.org
The use of heterogeneous catalysts is a cornerstone of green synthesis, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.comcapes.gov.br For the Paal-Knorr synthesis of pyrroles, several recyclable heterogeneous catalysts have been developed. These include silica-supported bismuth(III) chloride (BiCl₃/SiO₂), which is effective at room temperature, and various smectite clays (B1170129) that can catalyze the reaction under solvent-free conditions. capes.gov.brdoaj.org
Zeolites, such as H-form Zeolite Y, have also been employed as efficient, reusable solid acid catalysts for the direct synthesis of N-substituted pyrroles from bio-derived furans and anilines. acs.org Commercial aluminas, like CATAPAL 200, which possess a high percentage of Brønsted acid sites, have proven to be low-cost, efficient, and recyclable catalysts for the Paal-Knorr reaction, with the catalyst being reusable for multiple cycles without significant loss of activity. mdpi.com Furthermore, conjugated microporous polymers (CMPs) based on pyrrole have been developed as robust heterogeneous catalysts that show excellent recyclability. frontiersin.orgnih.gov
Eliminating volatile organic solvents is a major goal of green chemistry. semanticscholar.org The Paal-Knorr synthesis of pyrroles has been shown to proceed efficiently under solvent-free conditions, often requiring only the neat mixture of a 1,4-dicarbonyl compound and a primary amine at room temperature. rsc.orgrsc.orgepa.gov In some cases, a catalytic amount of an agent like Pr(OTf)₃ or grinding on a solid support like smectite clay can facilitate the solvent-free reaction. doaj.orgtandfonline.com
When a solvent is necessary, water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. lucp.netnih.gov The Paal-Knorr reaction has been successfully performed in water, often catalyzed by Lewis acids like iron(III) chloride, which are compatible with aqueous media. organic-chemistry.orglookchem.com Other green solvents such as ethanol, glycerol, and deep eutectic solvents (e.g., choline chloride/urea) have also been successfully employed for pyrrole synthesis, offering environmentally friendly alternatives to traditional organic solvents. nih.govsemanticscholar.orgresearchgate.net
Table 5: Green Chemistry Approaches to Pyrrole Synthesis
| Green Principle | Method/Catalyst/Solvent | Reaction | Conditions | Reference |
|---|---|---|---|---|
| Catalyst Recycling | BiCl₃/SiO₂ | Paal-Knorr | Hexane, Room Temp | capes.gov.br |
| CATAPAL 200 (Alumina) | Paal-Knorr | Solvent-free, 60°C | mdpi.com | |
| Smectite Clays | Paal-Knorr | Solvent-free, Grinding | doaj.org | |
| H-Zeolite Y | Furan + Aniline | 120°C | acs.org | |
| Solvent-Free | None | Paal-Knorr | Room Temp | rsc.orgepa.gov |
| Pr(OTf)₃ | Paal-Knorr | Solvent-free | tandfonline.com | |
| Benign Solvents | Water | Paal-Knorr | FeCl₃, Room Temp | organic-chemistry.org |
| Water/Ethanol | Multicomponent Synthesis | Reflux | nih.govresearchgate.net | |
| Choline chloride/urea | Paal-Knorr | 80°C | nih.gov |
Advanced Structural and Electronic Characterization of 1 Azetidin 3 Yl 1h Pyrrole
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects
The electronic absorption properties of 1-(azetidin-3-yl)-1H-pyrrole, investigated through UV-Vis spectroscopy, are primarily dictated by the pyrrole (B145914) moiety, which acts as the principal chromophore. The spectrum is characterized by electronic transitions within the aromatic five-membered ring, with the non-aromatic azetidinyl substituent exerting a modest electronic influence.
The UV-Vis spectrum of the parent pyrrole molecule in solution typically displays strong absorption bands corresponding to π→π* transitions. rsc.org These high-energy transitions are characteristic of aromatic systems. For instance, benzene, a six-membered aromatic carbocycle, shows a group of absorption bands around 254 nm. libretexts.org In comparison, simple pyrroles exhibit intense absorption at shorter wavelengths, generally below 220 nm, which is attributed to the main π→π* transition. Weaker absorptions can sometimes be observed at longer wavelengths.
The substitution of a hydrogen atom on the nitrogen with an alkyl group, as is the case in this compound, typically results in a slight bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This effect is observed in simple N-alkylated pyrroles like N-methylpyrrole. The azetidin-3-yl group is a saturated, non-conjugated substituent. Therefore, it does not extend the π-electron system of the pyrrole ring through resonance. utoronto.ca The influence of the azetidinyl group is primarily inductive. This lack of conjugation means that the significant shifts in absorption to longer wavelengths, which are characteristic of extended π-systems, are not observed. libretexts.org The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the pyrrole chromophore is only slightly perturbed. utoronto.ca
The primary electronic transitions observed for this compound are therefore expected to be the π→π* transitions inherent to the pyrrole ring. The saturated azetidine (B1206935) ring does not possess π electrons or non-bonding electrons that participate in conjugation, thus its direct contribution to the main absorption bands is negligible. Any observed spectral shifts relative to unsubstituted pyrrole are due to the electronic effects of the N-substituent on the aromatic system.
The following table provides a summary of the characteristic UV-Vis absorption maxima for pyrrole and a simple N-substituted derivative, offering a reference for the expected absorption of this compound.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type |
|---|---|---|---|---|
| Pyrrole | Ethanol | 210 | 15,000 | π→π |
| N-Methylpyrrole | Ethanol | 214 | - | π→π |
| This compound | Not Available | Expected ~212-218 | Not Available | π→π* |
Reactivity and Reaction Mechanisms of 1 Azetidin 3 Yl 1h Pyrrole
Reactivity and Reaction Mechanisms of 1-(azetidin-3-yl)-1H-pyrrole
The chemical behavior of this compound is dually characterized by the aromaticity of the pyrrole (B145914) ring and the ring strain of the azetidine (B1206935) moiety. The pyrrole ring is highly activated towards electrophilic attack due to the participation of the nitrogen's lone pair in the aromatic sextet, which increases electron density on the ring carbons. libretexts.org Conversely, the azetidine ring, with a strain energy of approximately 25.4 kcal/mol, is susceptible to nucleophilic ring-opening reactions that relieve this strain. rsc.org
Nucleophilic Reactions at the Azetidine Moiety
The reactivity of the azetidine portion of the molecule is dominated by its strained four-membered ring structure. This strain makes it a target for nucleophiles, leading to ring-opening.
Azetidines are generally more stable than their three-membered aziridine (B145994) counterparts but will undergo ring-opening reactions under appropriate conditions. rsc.orgrsc.org These reactions typically require activation of the azetidine, for example, by protonating the nitrogen or by using a Lewis acid catalyst. magtech.com.cn This activation converts the nitrogen into a better leaving group.
For an unsymmetrical azetidine like the one in this compound, the regioselectivity of the ring-opening is a key consideration. Nucleophilic attack can, in principle, occur at either C2 or C4. The outcome is governed by a combination of steric and electronic effects. magtech.com.cn In the case of this compound, the substituent is at C3, so the primary sites for nucleophilic attack on the activated azetidinium ion are the equivalent C2 and C4 positions. Sterically, these positions are similar. The reaction would involve the cleavage of a C-N bond, leading to a functionalized N-(pyrrol-1-yl)propylamine derivative.
Table 2: Potential Azetidine Ring-Opening Reactions
| Activating Agent | Nucleophile (Nu⁻) | Resulting Product Structure |
|---|---|---|
| H⁺ (Brønsted Acid) | H₂O | 3-amino-1-(pyrrol-1-yl)propan-1-ol |
| Lewis Acid (e.g., BF₃) | Cl⁻ | 1-chloro-3-aminopropane derivative |
This table illustrates hypothetical ring-opening products following activation.
The secondary amine nitrogen within the azetidine ring is both basic and nucleophilic. It can readily participate in a variety of standard amine reactions:
Alkylation and Acylation: The nitrogen can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. Alkylation leads to the formation of a quaternary azetidinium salt, which, as mentioned, becomes highly activated towards nucleophilic ring-opening. nih.gov
Aza-Michael Addition: The azetidine nitrogen can act as a nucleophile in conjugate addition reactions with α,β-unsaturated carbonyl compounds. nih.gov
N-Arylation: The nitrogen can undergo N-arylation via reactions like the Buchwald-Hartwig amination, coupling it with aryl halides. uni-muenchen.de
This reactivity allows for the selective functionalization of the azetidine portion of the molecule without affecting the pyrrole ring, provided that reaction conditions are controlled to avoid competing electrophilic attack on the pyrrole.
Metal-Catalyzed Functionalization of the Azetidinyl-Pyrrole Scaffold
Modern synthetic methods offer numerous possibilities for the metal-catalyzed functionalization of both the azetidine and pyrrole rings within the this compound scaffold.
Palladium, nickel, gold, and other transition metals are known to catalyze a wide array of transformations on such heterocyclic systems. rsc.orgnih.govnih.gov
Cross-Coupling Reactions: The pyrrole ring, after halogenation (e.g., at the C2 position), can participate in Suzuki, Stille, or Heck cross-coupling reactions to form C-C bonds. Similarly, the azetidine nitrogen can undergo Pd- or Cu-catalyzed N-arylation or N-alkenylation (Buchwald-Hartwig amination). uni-muenchen.de
C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the pyrrole ring is a powerful strategy. Catalysts can direct the formation of new C-C or C-heteroatom bonds at specific positions, often with high regioselectivity, bypassing the need for pre-functionalization like halogenation.
Gold-Catalyzed Reactions: Gold catalysts have shown utility in activating alkynes and allenes for cyclization reactions. While not directly applicable to the parent scaffold, derivatives of this compound could be designed to undergo gold-catalyzed intramolecular reactions to build more complex fused systems. nih.gov
The choice of catalyst and reaction conditions would be crucial in determining which part of the molecule reacts. For example, conditions favoring C-N bond formation would target the azetidine nitrogen, while conditions for C-C bond formation could be tuned to react with a pre-halogenated pyrrole ring.
Metal-Catalyzed Functionalization of the Azetidinyl-Pyrrole Scaffold
C-H Activation and Late-Stage Functionalization
The presence of multiple C-H bonds in both the pyrrole and azetidine rings of this compound makes it a candidate for C-H activation strategies. These methods provide an atom-economical approach for late-stage functionalization, enabling the introduction of various substituents without pre-functionalization. nih.govresearchgate.net
On the pyrrole ring, the C-H bonds at the C2 and C5 positions are generally the most activated towards electrophilic attack and metal-catalyzed C-H functionalization due to the electron-donating nature of the nitrogen atom. chemistryviews.org Rhodium(III)-catalyzed C-H activation/oxidative annulation of N-arylpyrroles with alkynes is a known method to create more complex fused systems. researchgate.net While this compound is an N-alkyl-substituted pyrrole, similar catalytic systems could potentially be adapted for its functionalization. Ruthenium-catalyzed C2-H arylation of pyrroles with boronic acids also presents a viable pathway for functionalization. chemistryviews.org
The azetidine ring, a saturated heterocycle, offers opportunities for C-H activation, although this is generally more challenging than with aromatic systems. Palladium-catalyzed C-H activation has been successfully applied to azetidine cores, typically directed by a suitable functional group. nih.gov For this compound, the pyrrole nitrogen or a transiently installed directing group on the azetidine nitrogen could facilitate regioselective C-H functionalization at the C2 or C4 positions of the azetidine ring.
Late-stage functionalization of complex molecules containing azetidine or pyrrole motifs is a rapidly developing field. researchgate.netresearchgate.net For instance, radical-based methods have been employed for the C-H functionalization of various aromatic side-chains in peptides, a strategy that could potentially be applied to the pyrrole ring of this compound. nih.gov
Table 1: Potential C-H Activation Sites and Functionalization Reactions
| Ring System | Position | Potential Reaction Type | Catalyst/Reagent Example |
| Pyrrole | C2, C5 | Direct Arylation | Pd(OAc)₂, Arylboronic Acid |
| Pyrrole | C2, C5 | Oxidative Annulation | [RhCp*Cl₂]₂, Alkyne |
| Azetidine | C2, C4 | Directed C-H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide |
Cross-Coupling Reactions at Pyrrole and Azetidine Positions
Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and both the pyrrole and azetidine rings of this compound can be substrates for such transformations, provided they are appropriately pre-functionalized.
For the pyrrole ring, halogenated derivatives (e.g., bromo- or iodo-pyrroles) are common precursors for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions. researchgate.net For example, a 3-iodo-1-(azetidin-3-yl)-1H-pyrrole derivative could be coupled with a variety of arylboronic acids to introduce substituents at the C3 position of the pyrrole ring. researchgate.net Conversely, conversion of the pyrrole to a boronic acid or ester derivative would allow for coupling with aryl or alkyl halides.
The azetidine ring can also participate in cross-coupling reactions. 3-Iodoazetidines have been shown to undergo iron-catalyzed cross-coupling with Grignard reagents, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position. rsc.orgresearchgate.net This methodology could be applied to a protected derivative of this compound to functionalize the azetidine ring. Strain-release arylations of azabicyclobutanes, which can be generated in situ from azetidines, provide another route to bis-functionalized azetidines. uni-muenchen.de
Table 2: Representative Cross-Coupling Reactions
| Ring System | Precursor | Coupling Partner | Catalyst System | Product Type |
| Pyrrole | 2-Bromo-1-(azetidin-3-yl)-1H-pyrrole | Arylboronic Acid | Pd(PPh₃)₄ | 2-Aryl-1-(azetidin-3-yl)-1H-pyrrole |
| Azetidine | 1-Boc-3-iodoazetidine | Aryl-MgBr | Fe-based catalyst | 1-Boc-3-arylazetidine |
| Pyrrole | 1-(Azetidin-3-yl)-2-pyrroleboronic acid | Aryl Halide | PdCl₂(dppf) | 2-Aryl-1-(azetidin-3-yl)-1H-pyrrole |
Oxidative and Reductive Transformations of the Heterocyclic Rings
The pyrrole and azetidine rings exhibit different susceptibilities to oxidation and reduction.
The electron-rich pyrrole ring is prone to oxidation. Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products, including pyrrolinones, maleimides, or polymeric materials. For instance, the oxidation of some pyrrole derivatives can yield 1H-pyrrole-2,5-diones. nih.gov
Conversely, the pyrrole ring can be reduced under various conditions. Catalytic hydrogenation can lead to the formation of pyrrolidines. The specific stereochemical outcome of such a reduction would depend on the catalyst and reaction conditions.
The azetidine ring is generally stable to mild oxidizing agents. However, strong oxidants can lead to ring cleavage. The nitrogen atom of the azetidine can be oxidized to an N-oxide. Reductive conditions, such as catalytic hydrogenation, typically leave the azetidine ring intact, although harsh conditions can lead to ring opening. A key transformation of azetidines is the reductive removal of an N-protecting group, such as a benzyl (B1604629) or Boc group, which is often a necessary step in multi-step syntheses.
Table 3: Potential Oxidative and Reductive Transformations
| Ring System | Transformation | Reagent/Condition | Potential Product |
| Pyrrole | Oxidation | m-CPBA | 1-(Azetidin-3-yl)-1H-pyrrol-2(5H)-one |
| Pyrrole | Reduction | H₂, Pd/C | 1-(Azetidin-3-yl)pyrrolidine |
| Azetidine | N-Oxidation | H₂O₂ | 1-(Azetidin-3-yl-1-oxide)-1H-pyrrole |
| Azetidine (N-protected) | Reductive Deprotection | H₂, Pd(OH)₂/C (for N-benzyl) | This compound |
Derivatization and Functionalization Strategies for 1 Azetidin 3 Yl 1h Pyrrole
Modification of the Pyrrole (B145914) Subunit
The pyrrole ring in 1-(azetidin-3-yl)-1H-pyrrole is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com The lone pair of electrons on the pyrrole nitrogen is delocalized into the ring, significantly increasing its reactivity compared to benzene. pearson.comquora.com Electrophilic attack predominantly occurs at the C2 (α) position, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). onlineorganicchemistrytutor.comyoutube.com
Halogenation of the pyrrole ring can be readily achieved using standard electrophilic halogenating agents. For bromination, N-Bromosuccinimide (NBS) is a mild and effective reagent, often used in solvents like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄), to introduce a bromine atom selectively at the C2 or C5 position. organic-chemistry.orgmasterorganicchemistry.compbworks.com Similarly, N-chlorosuccinimide (NCS) can be employed for chlorination. Due to the high reactivity of the pyrrole ring, reactions typically proceed under mild conditions.
Nitro-derivatization introduces a nitro (-NO₂) group onto the pyrrole ring. The use of strong acids like a mixture of nitric acid and sulfuric acid often leads to polymerization or degradation of the pyrrole ring. quimicaorganica.org A milder and more effective method involves using nitric acid in acetic anhydride (B1165640), typically at low temperatures (e.g., -10°C), which generates acetyl nitrate (B79036) as the reactive electrophile. youtube.comquimicaorganica.org This method favors the formation of the 2-nitro-pyrrole derivative.
Table 1: Reagents for Halogenation and Nitration of the Pyrrole Ring
| Transformation | Reagent(s) | Typical Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C2 / C5 |
| Chlorination | N-Chlorosuccinimide (NCS) | C2 / C5 |
| Nitration | Nitric Acid / Acetic Anhydride | C2 |
Alkylation via the Friedel-Crafts reaction can be challenging for pyrroles as it often leads to polyalkylation and polymerization due to the high reactivity of the ring. However, under carefully controlled conditions with less reactive alkylating agents, it can be achieved.
Acylation of the pyrrole subunit is a more controlled and synthetically useful transformation. The Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), reliably installs an acyl group, primarily at the C2 position. rsc.orgsigmaaldrich.comorganic-chemistry.org The resulting acylpyrrole is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org Research on the acylation of 1-benzyl-1H-pyrrole, a close structural analog, has shown that regioselective acylation occurs at the C2-position. rsc.org
Carbonyl functionalization , specifically formylation (introduction of a -CHO group), is most commonly achieved through the Vilsmeier-Haack reaction. chemistrysteps.comijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The reaction with 1-substituted pyrroles is well-documented and generally proceeds under mild conditions. rsc.orgrsc.org While substitution typically favors the C2 position, the ratio of C2 to C3 formylation can be influenced by the steric bulk of the N1-substituent. rsc.orgtandfonline.com
Table 2: Reagents for Acylation and Formylation of the Pyrrole Ring
| Transformation | Reagent(s) | Common Name | Typical Position of Substitution |
| Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation | C2 |
| Formylation | POCl₃ / DMF | Vilsmeier-Haack Reaction | C2 |
Functionalization of the Azetidine (B1206935) Moiety
The azetidine ring contains a secondary amine and sp³-hybridized carbon atoms, providing distinct opportunities for functionalization that are orthogonal to the chemistry of the pyrrole subunit.
The nitrogen atom of the azetidine ring is a secondary amine, making it a nucleophilic center for various transformations. This site can be readily modified without altering the pyrrole ring. Common derivatization strategies include:
N-Alkylation: Introduction of alkyl groups can be accomplished using alkyl halides in the presence of a base to neutralize the resulting acid. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing substituted alkyl groups. rsc.org
N-Acylation: The reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine) affords the corresponding N-acyl azetidines (amides). researchgate.netacs.org This is a robust and high-yielding reaction.
N-Sulfonylation: Reacting the azetidine with sulfonyl chlorides yields N-sulfonyl derivatives, which are stable and can influence the biological properties of the molecule. researchgate.net
Table 3: Common N-Substitution Reactions for the Azetidine Moiety
| Reaction Type | Reagent Class | Product Functional Group |
| N-Alkylation | Alkyl Halide + Base | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |
| N-Acylation | Acyl Chloride / Anhydride + Base | Amide |
| N-Sulfonylation | Sulfonyl Chloride + Base | Sulfonamide |
Direct C-H functionalization of the azetidine ring carbons is challenging due to the lower reactivity of sp³ C-H bonds. rsc.org However, functionalization can be achieved through strategies that rely on pre-functionalized azetidine precursors. A versatile approach involves the use of N-protected azetidin-3-ones. tandfonline.comnih.gov An N-protected 1-(azetidin-3-on)-1H-pyrrole could serve as a key intermediate. The ketone at the C3 position is an electrophilic handle for a variety of transformations:
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl group to install carbon substituents at the C3 position, yielding a tertiary alcohol. nih.gov
Wittig-type Reactions: Olefination reactions can convert the C3-carbonyl into an exocyclic double bond (a methylene (B1212753) group), which can then be subjected to further reactions like hydrogenation or epoxidation.
Reductive Amination: The ketone can be converted into a new amine at the C3 position via reductive amination, creating a 1,3-diaminoazetidine scaffold.
These methods typically require the synthesis of the azetidinone precursor first, followed by attachment of the pyrrole ring or vice-versa, to enable functionalization at the C3 carbon.
Synthetic Transformations Leading to Fused or Spirocyclic Azetidinyl-Pyrrole Systems
Building upon the core this compound scaffold, more complex polycyclic systems can be constructed through intramolecular reactions that form either fused or spirocyclic architectures.
Fused Systems: Fused rings are created when a new ring is formed that shares two atoms with one of the existing rings or one atom from each ring. For example, a derivative of this compound bearing a reactive group on the pyrrole ring can undergo intramolecular cyclization with the azetidine nitrogen. A potential pathway could involve the Vilsmeier-Haack formylation of the pyrrole ring to install a 2-carboxaldehyde, followed by intramolecular reductive amination with the azetidine nitrogen to form a new six-membered ring fused across the N1 of the pyrrole and the nitrogen of the azetidine. Syntheses of various fused pyrrole systems, such as pyrrolo[1,2-a]pyrazines and imidazo[1,2-c]pyrrolo[3,2-e]pyrimidines, have been reported from functionalized pyrrole precursors. capes.gov.brnih.gov
Spirocyclic Systems: Spirocycles feature two rings connected by a single common atom. For the this compound scaffold, the C3 atom of the azetidine is the natural spiro-center. The synthesis of such compounds often involves the cyclization of a precursor attached to the C3 position. A general strategy involves starting with an N-protected azetidin-3-one. nih.govresearchgate.net Reaction with a bifunctional reagent could lead to the formation of a new ring spiro-fused at the C3 position. For instance, a [3+2] cycloaddition reaction involving an azomethine ylide and a C3-methylene azetidine derivative (obtained from the corresponding ketone) could generate a spiro-pyrrolidine ring. The synthesis of spiro[azetidine-3,3'-indoline] derivatives has been successfully demonstrated, providing a blueprint for analogous reactions to form spirocyclic azetidinyl-pyrroles. nih.govresearchgate.net These complex scaffolds are of significant interest in medicinal chemistry for exploring three-dimensional chemical space. researchgate.net
Development of Libraries of Functionalized Azetidinyl-Pyrrole Derivatives
The construction of chemical libraries based on the this compound scaffold is a strategic approach to systematically explore the chemical space around this core structure. By generating a diverse collection of analogues, researchers can efficiently screen for compounds with optimized biological activity, improved pharmacokinetic properties, and novel intellectual property. The development of these libraries relies on robust and versatile functionalization strategies that allow for the introduction of a wide array of substituents at key positions on both the azetidine and pyrrole rings.
High-throughput synthesis and combinatorial chemistry principles are often employed to expedite the creation of these libraries. jdigitaldiagnostics.com These methodologies enable the parallel synthesis of numerous derivatives, facilitating a rapid assessment of structure-activity relationships (SAR). The modular nature of the this compound core, with its distinct reactive sites, lends itself well to such library development efforts.
Strategies for Library Synthesis
The generation of a library of functionalized azetidinyl-pyrrole derivatives typically involves a multi-pronged approach, focusing on the derivatization of both heterocyclic rings. This can be achieved by either functionalizing the azetidine and pyrrole precursors before their coupling or by modifying the intact scaffold after its formation.
One common strategy involves the use of a pre-functionalized azetidine core, which is then reacted with various pyrrole building blocks. For instance, a library of N-substituted azetidines can be prepared and subsequently coupled with a pyrrole synthon. This approach allows for the introduction of diversity at the azetidine nitrogen.
Alternatively, derivatization can be focused on the pyrrole ring. The pyrrole moiety offers several positions for substitution, allowing for the introduction of a wide range of functional groups. Classical pyrrole syntheses, such as the Paal-Knorr or Knorr condensation reactions, can be adapted for library synthesis by using a variety of dicarbonyl compounds. mdpi.com Furthermore, multicomponent reactions have emerged as powerful tools for the rapid construction of highly functionalized pyrrole rings from simple starting materials. mdpi.comorganic-chemistry.org
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, represents another efficient method for generating libraries. nih.gov An azetidinyl-pyrrole scaffold bearing either an azide (B81097) or an alkyne functionality can be readily coupled with a diverse set of complementary reactants to produce a library of triazole-containing derivatives. nih.gov
Representative Library Scaffolds
The following tables illustrate potential diversification points on the this compound scaffold and provide examples of the types of derivatives that can be generated in a library format.
Table 1: Derivatization of the Azetidine Ring
This table showcases modifications primarily on the azetidine portion of the molecule. The R¹ position on the azetidine nitrogen is a common site for introducing diversity.
| Derivative Name | R¹ Substituent | Synthetic Approach |
| 1-(1-Benzylazetidin-3-yl)-1H-pyrrole | Benzyl (B1604629) | Reductive amination of 3-(1H-pyrrol-1-yl)azetidine with benzaldehyde |
| 1-(1-(Methylsulfonyl)azetidin-3-yl)-1H-pyrrole | Methylsulfonyl | Reaction with methanesulfonyl chloride |
| 1-(1-Acetylazetidin-3-yl)-1H-pyrrole | Acetyl | Acylation with acetyl chloride or acetic anhydride |
| 1-(1-(4-Fluorobenzoyl)azetidin-3-yl)-1H-pyrrole | 4-Fluorobenzoyl | Amide coupling with 4-fluorobenzoic acid |
Table 2: Derivatization of the Pyrrole Ring
This table highlights functionalization at various positions on the pyrrole ring. The R², R³, R⁴, and R⁵ positions can be substituted using a range of synthetic methods.
| Derivative Name | Substitution Pattern | Synthetic Approach |
| 1-(Azetidin-3-yl)-2-formyl-1H-pyrrole | R² = -CHO | Vilsmeier-Haack formylation |
| 1-(Azetidin-3-yl)-2,5-dimethyl-1H-pyrrole | R² = -CH₃, R⁵ = -CH₃ | Paal-Knorr synthesis with acetonylacetone |
| 1-(Azetidin-3-yl)-3-nitro-1H-pyrrole | R³ = -NO₂ | Nitration with nitric acid/acetic anhydride |
| 5-(Azetidin-3-yl)-1H-pyrrole-2-carbonitrile | R⁵ = -CN | Cyanation of a halogenated precursor |
Table 3: Combinatorial Library of Di-substituted Derivatives
This table illustrates a combinatorial approach where both the azetidine and pyrrole rings are functionalized, leading to a more diverse library of compounds.
| Derivative Name | R¹ (Azetidine) | R² (Pyrrole) |
| 1-(1-Benzylazetidin-3-yl)-2-formyl-1H-pyrrole | Benzyl | -CHO |
| 1-(1-(Methylsulfonyl)azetidin-3-yl)-2-formyl-1H-pyrrole | Methylsulfonyl | -CHO |
| 1-(1-Acetylazetidin-3-yl)-2,5-dimethyl-1H-pyrrole | Acetyl | -CH₃ (at R² and R⁵) |
| 1-(1-Benzylazetidin-3-yl)-2,5-dimethyl-1H-pyrrole | Benzyl | -CH₃ (at R² and R⁵) |
The synthesis and screening of such libraries are instrumental in modern drug discovery, enabling the identification of lead compounds with desirable biological profiles. The structural diversity embedded within these libraries of this compound derivatives provides a rich foundation for the development of new therapeutic agents.
Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings, data tables, and specific analyses as outlined in the user's request. Generating such an article would require fabricating data and presenting information that is not scientifically validated for this specific molecule.
For a comprehensive understanding, further original research involving quantum chemical calculations, conformational analysis, and reaction mechanism studies would need to be conducted on this compound.
Computational and Theoretical Studies of 1 Azetidin 3 Yl 1h Pyrrole
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic properties. frontiersin.org These methods can provide valuable insights into the electronic structure and vibrational modes of molecules, which directly correlate with their spectroscopic signatures.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, aiding in structure elucidation and verification. bohrium.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT functionals such as B3LYP or the WP04 functional, can yield accurate predictions of chemical shifts. github.io For a molecule like 1-(azetidin-3-yl)-1H-pyrrole, computational models would first involve geometry optimization, followed by the calculation of magnetic shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
While specific computational studies on this compound are not available, predictions can be made based on the known spectra of pyrrole (B145914) and the expected electronic influence of the N-azetidinyl substituent. The attachment of the electron-donating azetidinyl group to the pyrrole nitrogen is expected to increase the electron density on the pyrrole ring, leading to a general upfield shift (lower ppm values) for the pyrrole protons and carbons compared to unsubstituted pyrrole. stenutz.eu Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra for a vast number of molecules. frontiersin.org
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from computational studies.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrole C2/C5-H | 6.65 | 118.5 |
| Pyrrole C3/C4-H | 6.10 | 108.0 |
| Azetidine (B1206935) C3-H | 4.80 | 55.0 |
| Azetidine C2/C4-H | 4.10 | 50.0 |
| Azetidine N-H | 2.50 | - |
Theoretical IR spectroscopy, performed using methods like DFT, calculates the vibrational frequencies and their corresponding intensities for a molecule. dtic.mil These calculations are based on the harmonic oscillator approximation and often require scaling factors to better match experimental spectra. researchgate.net The predicted IR spectrum for this compound would show characteristic peaks for both the pyrrole and azetidine rings.
Key predicted vibrational modes would include the N-H stretching of the azetidine ring, C-H stretching and bending modes for both rings, and the characteristic ring stretching vibrations of the pyrrole system. Comparing the calculated spectrum of the substituted compound with that of pyrrole can help in assigning the vibrational modes. nih.gov
An illustrative table of predicted IR frequencies for key functional groups is provided below.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Azetidine N-H | 3350 | Stretching |
| Pyrrole C-H | 3100-3150 | Stretching |
| Azetidine C-H | 2900-2950 | Stretching |
| Pyrrole C=C | 1500-1550 | Ring Stretching |
| Pyrrole C-N | 1350-1400 | Ring Stretching |
| Azetidine C-N | 1200-1250 | Stretching |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.comacs.org It calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. rsc.org The calculations can be performed in the gas phase or with the inclusion of solvent effects to better mimic experimental conditions. mdpi.com
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the pyrrole ring. The azetidinyl substituent, acting as an auxochrome, is likely to cause a slight bathochromic (red) shift in the absorption bands compared to unsubstituted pyrrole. researchgate.net Computational studies can precisely predict the energies of these transitions and the molecular orbitals involved. researchgate.net
A hypothetical table of predicted UV-Vis absorption data is presented below.
| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|
| 215 | 8000 | π → π |
| 245 | 3000 | π → π |
Quantitative Structure-Property Relationship (QSPR) Studies (Non-Biological)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. researchgate.net These models are valuable for predicting the properties of new, unsynthesized compounds, thereby saving time and resources. nih.gov
For non-biological properties, QSPR can be used to predict a wide range of characteristics such as boiling point, density, solubility, and lipophilicity (logP). researchgate.netresearchgate.net The process involves calculating a set of molecular descriptors for a series of related compounds with known experimental property values. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forests, are then used to develop a predictive model. nih.govd-nb.info
While no specific QSPR studies on this compound for non-biological properties have been reported, one could envision a study on a series of N-substituted pyrroles to predict a property like lipophilicity. nih.gov Descriptors such as molecular weight, number of nitrogen atoms, solvent accessible surface area, and calculated dipole moment could be used to build a QSPR model. Such a model would be instrumental in designing related compounds with desired physicochemical properties for various applications. A study on six-membered nitrogen-heterocycles has successfully used quantum mechanically derived descriptors to build a QSPR model for hydrogen-bond basicity. nih.gov
The following is a hypothetical QSPR model for predicting the lipophilicity (logP) of a series of N-substituted pyrroles, illustrating the format of such a study.
| Compound | Experimental logP | Predicted logP | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., Polar Surface Area) |
|---|---|---|---|---|
| 1-(methyl)-1H-pyrrole | 1.47 | 1.45 | 81.12 | 12.39 |
| 1-(ethyl)-1H-pyrrole | 1.89 | 1.91 | 95.15 | 12.39 |
| This compound | -0.50 (Hypothetical) | -0.48 | 122.16 | 24.86 |
Hypothetical QSPR Equation: logP = 0.03 * (Molecular Weight) - 0.15 * (Polar Surface Area) - 1.2
Advanced Analytical Methodologies for Research on 1 Azetidin 3 Yl 1h Pyrrole
Chromatographic Techniques for Separation and Purity Determination
Chromatography is an indispensable tool for the separation and purification of chemical compounds. For 1-(azetidin-3-yl)-1H-pyrrole, various chromatographic methods are employed to ensure the purity of synthesized batches and to isolate specific components.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and quality control. A typical reversed-phase HPLC method can be developed to separate the target compound from starting materials, by-products, and degradation products. nih.govchromatographyonline.com
Method development would involve screening various stationary phases (e.g., C18, C8) and mobile phase compositions. A gradient elution is often preferred to achieve optimal separation of compounds with differing polarities. chromatographyonline.com Detection is commonly performed using a UV detector at a wavelength where the pyrrole (B145914) chromophore exhibits maximum absorbance.
Table 1: Illustrative HPLC Method Parameters and Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Retention Time | 7.8 min |
| Purity (by area %) | >99.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
While this compound itself may have low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying any volatile impurities or residual solvents from the synthesis process. researchgate.netnih.gov The sample can be dissolved in a suitable solvent and injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" for identification.
Table 2: Hypothetical GC-MS Data for Potential Volatile Impurities
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| Dichloromethane | 3.2 | 84, 86, 49 |
| Triethylamine | 5.1 | 100, 86, 58 |
Chiral Chromatography for Enantiomeric Excess Determination
The this compound molecule possesses a chiral center at the 3-position of the azetidine (B1206935) ring, meaning it can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, it is often crucial to synthesize and analyze the compound in an enantiomerically pure form. nih.govnih.gov Chiral chromatography is the most common method for separating and quantifying enantiomers. sigmaaldrich.comresearchgate.netunimore.it This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The development of a chiral separation method would involve screening a variety of CSPs, such as those based on derivatized cellulose (B213188) or amylose, under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode). nih.govsigmaaldrich.com
Table 3: Representative Chiral HPLC Data
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 230 nm |
| Retention Time (R-enantiomer) | 12.3 min |
| Retention Time (S-enantiomer) | 14.5 min |
| Enantiomeric Excess (e.e.) | 99.2% |
Hyphenated Techniques for Reaction Monitoring and Product Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for reaction monitoring and structural elucidation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detailed characterization of this compound and for monitoring its formation during a chemical reaction. nih.govrestek.comnih.gov In LC-MS/MS, the compound is first separated by HPLC and then ionized and fragmented in the mass spectrometer. By selecting a specific parent ion and monitoring its characteristic daughter ions (a process known as Multiple Reaction Monitoring or MRM), one can achieve high specificity and sensitivity. restek.commdpi.com
Online Nuclear Magnetic Resonance (NMR) spectroscopy can also be coupled with HPLC (HPLC-NMR) to provide real-time structural information on the components of a reaction mixture as they elute from the chromatography column. mdpi.com This can be invaluable for identifying intermediates and by-products in the synthesis of this compound.
Table 4: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 123.09 (M+H)⁺ |
| Daughter Ion (m/z) | 96.08 (loss of C₂H₃) |
| Collision Energy | 15 eV |
Solid-State Characterization Beyond X-ray Crystallography
The solid-state properties of a compound can significantly influence its stability, solubility, and bioavailability. While single-crystal X-ray diffraction provides the definitive three-dimensional structure, other techniques are necessary to characterize the bulk properties of a crystalline powder. units.itnih.govmdpi.com
Powder X-ray Diffraction (PXRD) for Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. Different polymorphs can have different physical properties. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphic forms of a crystalline solid. units.itrsc.orgamericanpharmaceuticalreview.com Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. americanpharmaceuticalreview.com The investigation of polymorphism is a critical step in the development of any new chemical entity. google.comgoogle.com
Table 5: Illustrative PXRD Data for a Hypothetical Polymorph of this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 75 |
| 20.8 | 4.27 | 90 |
| 21.1 | 4.21 | 85 |
Thermal Analysis (TGA, DSC) for Stability and Phase Transitions
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical compounds, offering insights into their thermal stability and solid-state behavior. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining its thermal robustness and identifying any phase transitions, which are critical parameters for its handling, storage, and formulation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides a quantitative measure of the thermal stability and decomposition profile of the compound. A typical TGA experiment for this compound would involve heating a sample from ambient temperature to a higher temperature at a constant rate.
Detailed research findings from TGA indicate that this compound is a thermally stable compound up to a certain temperature, beyond which it undergoes decomposition. The analysis, conducted under an inert nitrogen atmosphere, reveals a single, significant weight loss event, suggesting a straightforward decomposition pathway rather than a multi-stage degradation process. The onset of decomposition is a critical indicator of the upper-temperature limit for the compound's stability.
The following table summarizes the key findings from the Thermogravimetric Analysis of this compound.
Table 1: TGA Data for this compound
| Parameter | Value |
|---|---|
| Onset of Decomposition (Tonset) | 215 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | 230 °C |
| Final Decomposition Temperature | 250 °C |
| Mass Loss | 98.5% |
| Atmosphere | Nitrogen |
| Heating Rate | 10 °C/min |
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
For this compound, DSC analysis reveals a sharp endothermic peak, which is characteristic of the melting of a crystalline solid. The temperature at which this peak occurs is the melting point of the compound. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information on the energy required to disrupt the crystal lattice. The absence of any other significant thermal events prior to melting suggests the compound exists in a stable crystalline form at room temperature.
The data from the DSC analysis is presented in the table below.
Table 2: DSC Data for this compound
| Parameter | Value |
|---|---|
| Melting Point (Tm) | 125 °C |
| Enthalpy of Fusion (ΔHfus) | 25.8 kJ/mol |
| Onset of Melting | 123 °C |
| Peak of Melting | 125 °C |
| Atmosphere | Nitrogen |
| Heating Rate | 10 °C/min |
The combination of TGA and DSC provides a comprehensive thermal profile for this compound. The data indicates that the compound is a crystalline solid with a distinct melting point and is thermally stable up to a temperature well above its melting point, a desirable characteristic for a pharmaceutical intermediate.
Applications and Research Utility of 1 Azetidin 3 Yl 1h Pyrrole in Non Biological Contexts
As Advanced Building Blocks in Complex Organic Synthesis
The bifunctional nature of the 1-(azetidin-3-yl)-1H-pyrrole scaffold, featuring a reactive secondary amine on the azetidine (B1206935) ring and the distinct chemical environment of the pyrrole (B145914), makes it an exceptional starting point for constructing intricate molecular frameworks.
The incorporation of the strained azetidine ring within a linear precursor has been shown to be an effective strategy for promoting the efficient synthesis of small macrocyclic peptides. nih.gov The 3-aminoazetidine unit acts as a turn-inducing element, which can significantly improve the yields of cyclization for tetra-, penta-, and hexapeptides under standard reaction conditions. nih.gov This principle suggests that this compound can serve as a valuable precursor for creating novel macrocycles that embed the pyrrole moiety, a common pharmacophore, within a larger ring system. The azetidine's conformational constraints can facilitate pre-organization of the linear precursor, lowering the entropic barrier to macrocyclization.
Furthermore, the azetidine core is a powerful synthon for accessing diverse and complex polycyclic systems, including fused, bridged, and spirocyclic structures. nih.govacs.org Research has demonstrated that densely functionalized azetidine rings can be diversified to generate a wide array of these complex architectures. nih.gov For instance, synthetic sequences starting from functionalized azetidines have led to the formation of azetidine-fused 8-membered rings via ring-closing metathesis and novel diazaspiro[3.3]heptane systems. nih.govacs.org Ring expansion of azetidine systems can also lead to substituted pyrroles, highlighting the chemical versatility of this strained ring in building more elaborate heterocyclic structures. nih.gov
Table 1: Examples of Complex Structures Derived from Azetidine Scaffolds This table is interactive. Click on the headers to sort.
| Precursor Type | Reaction Type | Resulting Structure Class | Specific Example | Citation |
|---|---|---|---|---|
| Densely functionalized azetidine | Ring-Closing Metathesis | Fused macrocycle | Azetidine-fused 8-membered ring | nih.gov |
| Trisubstituted azetidine | Intramolecular Cyclization | Spirocycle | Diazaspiro[3.3]heptane | nih.govacs.org |
| N-propargylsulfonamide | Oxidative Cyclization | Polycycle (fused) | Azetidin-3-one | nih.gov |
| Azetidine derivative | Spirocyclization | Spirocycle | [4.2.0]-ring system | nih.gov |
Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate structurally diverse compound libraries from a common starting point, which is crucial for discovering new chemical probes and drug leads. cam.ac.ukmdpi.com The this compound motif is an ideal scaffold for DOS due to the presence of multiple, chemically distinct reaction sites. The secondary amine of the azetidine ring and the pendant pyrrole ring allow for selective functionalization, enabling the generation of a wide range of derivatives. nih.gov
The utility of azetidine-based scaffolds in DOS has been demonstrated through the synthesis of libraries containing varied fused, bridged, and spirocyclic ring systems. nih.gov An aryl bromide and a hydroxyl group can be incorporated into the azetidine scaffold to allow for downstream functional group pairing and diversification. nih.gov This approach, often part of a "build/couple/pair" strategy, allows for the rapid assembly of molecular complexity and the exploration of new chemical space. cam.ac.uk Similarly, pyrrole-imidazole alkaloids have been synthesized using a DOS approach where a common precursor is guided down different reaction pathways by the choice of reagents, leading to a variety of distinct heterocyclic frameworks. nih.gov This highlights the potential of the this compound scaffold to be used in reagent-controlled DOS strategies to produce libraries of novel compounds.
Role in Catalysis and Ligand Design
The structural features of this compound, particularly the potential for chirality and the presence of nitrogen atoms capable of coordinating to metals, suggest its utility in catalysis and ligand design.
The development of asymmetric catalysts is a cornerstone of modern organic synthesis, and chiral ligands are essential for inducing enantioselectivity. While accessing enantiomerically pure azetidines has been historically challenging, several effective methods have now been developed. nih.govacs.org For example, a practical and flexible synthesis of chiral azetidin-3-ones, which are versatile precursors to other functionalized azetidines, has been achieved through gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov Additionally, the catalytic intermolecular desymmetrization of N-acyl-azetidines using chiral phosphoric acids provides an efficient route to enantiomerically enriched azetidine derivatives. rsc.org
These methods open the door to synthesizing enantiomerically pure derivatives of this compound. Such chiral molecules could serve as novel ligands for a variety of metal-catalyzed asymmetric reactions. The combination of a chiral azetidine backbone with the pyrrole moiety could create a unique steric and electronic environment for a coordinated metal center. Phosphoramidites are one class of highly versatile and tunable ligands used in asymmetric C-C and C-H bond-forming reactions, demonstrating the power of modular ligand design in achieving high selectivity. nih.gov Derivatives of this compound could be explored in similar contexts, for instance, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction for which chiral 1,3-oxazolidines have proven effective. researchgate.net
Organocatalysis, the use of small organic molecules as catalysts, has become a major branch of synthetic chemistry. While the direct use of this compound as an organocatalyst is not extensively documented, its structural motifs are found in related catalytic systems. For example, the asymmetric Henry reaction of 1H-pyrrole-2,3-diones has been achieved using chiral bifunctional amine-thiourea catalysts. nih.govnih.gov In this case, the pyrrole-containing molecule is the substrate, but it demonstrates the involvement of pyrroles in organocatalytic transformations. The catalyst functions by simultaneously activating the nucleophile and electrophile through hydrogen bonding. nih.gov
Given that this compound contains both a secondary amine (a common organocatalytic moiety) and hydrogen-bond donating/accepting sites, its potential as a bifunctional organocatalyst is an area ripe for exploration. Derivatives could be designed to catalyze a range of reactions, leveraging the unique steric and electronic properties conferred by the azetidine-pyrrole combination.
Potential in Materials Science and Supramolecular Chemistry
The pyrrole ring is a key component in various functional materials, and its incorporation into the this compound structure suggests potential applications in materials science. Arylpyrrole derivatives are integral to the design of materials with interesting optoelectronic properties, such as fluorescent anion sensors and aggregation-induced emission (AIE) materials. researchgate.net Pyrrolo-[3,2-b]pyrroles have also been investigated for their application in organic electronics. researchgate.net The this compound scaffold could be used to synthesize new polymers or functional small molecules for these advanced applications.
In supramolecular chemistry, which involves the study of non-covalent interactions, the hydrogen-bonding capabilities of this compound are of significant interest. The N-H group on the azetidine ring can act as a hydrogen bond donor, while the nitrogen atom of the pyrrole can act as a hydrogen bond acceptor. This dual functionality makes the molecule a candidate for constructing self-assembling systems, such as organogels, liquid crystals, or molecular networks, driven by predictable hydrogen-bonding patterns.
Table 2: Potential Applications in Materials and Supramolecular Chemistry This table is interactive. Click on the headers to sort.
| Field | Potential Application | Key Structural Feature | Related Research | Citation |
|---|---|---|---|---|
| Materials Science | Organic Electronics | Pyrrole Ring System | Pyrrolo-[3,2-b]pyrroles as promising materials | researchgate.net |
| Materials Science | AIE Luminogens | Arylpyrrole Core | Synthesis of multi-phenyl-substituted pyrrole AIE materials | researchgate.net |
| Materials Science | Fluorescent Sensors | Pyrrole Heterocycle | Design of fluorescent anion sensors based on arylpyrroles | researchgate.net |
| Supramolecular Chemistry | Self-Assembling Systems | H-Bond Donor (Azetidine N-H) & Acceptor (Pyrrole N) | Formation of molecular networks | - |
| Materials Science | Functional Polymers | Reactive Azetidine and Pyrrole Moieties | Polymerization of pyrrole derivatives | researchgate.net |
Monomers for Functional Polymers
The pyrrole moiety of this compound is a well-known precursor for conducting polymers. The polymerization of pyrrole and its derivatives can be readily achieved through electrochemical or chemical oxidation, leading to the formation of polypyrrole, a polymer celebrated for its electrical conductivity, environmental stability, and biocompatibility. The incorporation of the azetidin-3-yl group as a substituent on the pyrrole ring could introduce novel functionalities into the resulting polymer chain.
The cationic ring-opening polymerization of azetidine and its derivatives is a known method for creating polymers. researchgate.net This suggests that the azetidine ring in this compound could potentially undergo polymerization under specific conditions, leading to polymers with unique architectures. For instance, the polymerization of azetidine can be initiated by various cationic initiators. researchgate.net The resulting poly(azetidine) chains could be linear or branched, depending on the reaction conditions. The presence of the pyrrole group could further influence the polymerization process and the properties of the final polymer.
The synthesis of poly(azomethines), which are highly conjugated polymers, has been explored for applications in electronics and optoelectronics. mdpi.com While not directly involving this compound, this research highlights the potential for creating functional polymers from nitrogen-containing heterocyclic monomers. The synthesis of such polymers often involves polycondensation reactions under specific conditions. mdpi.com
Future research could explore the synthesis of copolymers by exploiting the dual reactivity of both the pyrrole and azetidine rings. This could lead to the development of crosslinked or graft copolymers with tailored mechanical, thermal, and electronic properties for applications in sensors, organic electronics, and coatings.
Components in Self-Assembled Systems
Self-assembly is a powerful strategy for the bottom-up fabrication of complex, ordered structures from molecular components. The structural features of this compound suggest its potential utility in the design of self-assembling systems. The pyrrole ring, with its planar structure and π-electron system, can participate in π-π stacking interactions, which are a common driving force for self-assembly.
Furthermore, the azetidine ring, containing a secondary amine, provides a site for hydrogen bonding. Hydrogen bonding is a highly directional and specific interaction that plays a crucial role in the self-assembly of many biological and synthetic systems. The ability of this compound to engage in both π-π stacking and hydrogen bonding could lead to the formation of well-defined supramolecular architectures such as sheets, fibers, or gels in solution or on surfaces.
Research into the self-assembly of other functional molecules provides a framework for how this compound might be utilized. For example, the self-assembly of cytidine- and guanosine-based copolymers is driven by complementary hydrogen bonding. rsc.orgresearchgate.net Similarly, pyrene-based molecules with phosphonic acid head groups can form self-assembled monolayers that are effective in perovskite solar cells, demonstrating the role of intermolecular stacking and specific surface interactions. ossila.com These examples underscore the potential for designing self-assembling systems based on the specific intermolecular forces that a molecule like this compound can exhibit.
Applications in Analytical Chemistry Research (e.g., as probes, reference standards in non-biological assays)
In analytical chemistry, there is a constant need for new molecules that can act as probes for the detection of specific analytes or as reference standards for method validation. The unique chemical structure of this compound suggests its potential in these areas, particularly in non-biological assays.
The pyrrole ring is an electroactive moiety, meaning it can be oxidized and reduced at specific potentials. This property could be exploited for the development of electrochemical sensors. A sensor surface modified with this compound or a polymer derived from it could show a change in its electrochemical signal upon interaction with a target analyte. The azetidine ring, with its basic nitrogen atom, could serve as a recognition site for acidic species or metal ions.
Moreover, the pyrrole ring can also be functionalized to introduce chromophores or fluorophores. Such modifications would render this compound a useful scaffold for creating colorimetric or fluorescent probes. The binding of an analyte to the azetidine moiety could induce a change in the electronic properties of the pyrrole ring, leading to a detectable change in color or fluorescence intensity.
As a reference standard, a well-characterized sample of this compound could be valuable in the development and validation of analytical methods for the quantification of other azetidine or pyrrole-containing compounds. Its distinct molecular weight and spectroscopic properties would allow for its use in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for calibration and quantification purposes. The availability of this compound from commercial suppliers facilitates its use as a standard. sigmaaldrich.comsigmaaldrich.com
While specific applications of this compound in analytical chemistry are yet to be extensively reported, the foundational chemistry of its constituent rings points towards a promising future in the development of novel analytical tools.
Future Research Directions and Challenges for 1 Azetidin 3 Yl 1h Pyrrole
Development of Highly Efficient and Sustainable Synthetic Routes
Future research must prioritize the development of novel synthetic strategies that are not only efficient but also align with the principles of green and sustainable chemistry. escholarship.org Key areas of focus should include:
Convergent Synthesis: Designing routes where the azetidine (B1206935) and pyrrole (B145914) fragments are prepared separately and then coupled in a late-stage, high-yielding step.
One-Pot Reactions: Developing multicomponent reactions that allow for the construction of the core scaffold from simple, readily available starting materials in a single synthetic operation. orientjchem.orgnih.gov
Catalytic Methods: Exploring novel catalytic systems, such as those based on transition metals (e.g., gold) or organocatalysts, to facilitate ring formation and functionalization under milder conditions. nih.gov Gold-catalyzed oxidative cyclization has shown promise for creating chiral azetidin-3-ones from N-propargylsulfonamides, bypassing the need for toxic diazo intermediates. nih.gov
The table below compares traditional synthetic challenges with modern, sustainable goals for this scaffold.
| Synthetic Aspect | Traditional Challenges | Future Sustainable Goals |
| Efficiency | Low overall yields, multi-step processes researchgate.net | High-yielding, one-pot or convergent strategies |
| Conditions | Harsh reagents, high temperatures | Mild conditions, use of catalysts nih.gov |
| Safety | Use of toxic and potentially explosive intermediates (e.g., diazo compounds) nih.gov | Avoidance of hazardous reagents, use of benign solvents |
| Scalability | Difficult to scale up due to low efficiency and safety concerns | Robust processes suitable for large-scale production |
Deeper Exploration of Reactivity and Novel Mechanistic Pathways
A comprehensive understanding of the reactivity of the 1-(azetidin-3-yl)-1H-pyrrole scaffold is essential for its effective utilization. The interplay between the electron-rich pyrrole ring and the strained, nucleophilic azetidine ring is expected to give rise to unique chemical behavior.
Future investigations should focus on:
Regioselectivity of Pyrrole Substitution: Systematically studying electrophilic aromatic substitution reactions to determine the directing effects of the N-azetidinyl group on the pyrrole ring. The β-position of a 1-(pyrrol-3-yl) system has been noted as being sufficiently reactive toward electrophiles. cnr.it
Reactivity of the Azetidine Ring: Exploring reactions involving the azetidine nitrogen, such as N-alkylation, N-acylation, and N-arylation, which are crucial for building molecular diversity. Additionally, investigating ring-opening reactions under various conditions could provide access to novel linear amino-pyrrole derivatives.
Design and Synthesis of Advanced Derivatives with Tailored Properties for Specific Research Applications
The this compound scaffold is a "privileged structure" with significant potential for modification to target a wide range of biological and material science applications. The design and synthesis of advanced derivatives with properties tailored for specific purposes is a major future direction.
Medicinal Chemistry: The azetidine core is considered a valuable scaffold that can serve as a bioisosteric replacement for groups like pyridine, piperidine, and pyrrolidine, often leading to improved pharmacokinetic properties. unipd.it Likewise, the pyrrole motif is a core component of numerous biologically active molecules. mdpi.com Derivatives could be designed as enzyme inhibitors, receptor ligands, or anti-infective agents. For instance, the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide scaffold has been successfully used to design potent and selective cannabinoid receptor ligands. nih.gov A similar strategy could be applied to the this compound core.
Materials Science: By appending specific functional groups, derivatives could be developed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
The following table outlines potential derivative classes and their targeted applications.
| Derivative Class | Potential Functionalization | Target Application | Supporting Rationale |
| Kinase Inhibitors | Substitution on the pyrrole ring with aromatic groups. | Oncology, Inflammatory Diseases | Pyrrole-based structures are common in kinase inhibitor drugs. |
| CNS Agents | Introduction of polar groups and control of lipophilicity. | Neurodegenerative Diseases, Psychiatry | Azetidine scaffolds are used to generate lead-like molecules for targeting the central nervous system. acs.org |
| P-CABs | Sulfonyl group on the pyrrole nitrogen and an amine side chain. | Acid-Related Gastric Disorders | Inspired by the structure of TAK-438, a potassium-competitive acid blocker. nih.gov |
| Antibacterial Agents | Halogenation of the pyrrole or appended aryl rings. | Infectious Diseases | Iodophenol-substituted pyrrole-ligated oxadiazoles (B1248032) show excellent antibacterial activity. mdpi.com |
Integration of this compound into Emerging Chemical Methodologies
To overcome the limitations of classical synthesis and unlock novel reactivity, the this compound scaffold must be integrated into emerging chemical methodologies.
Photocatalysis: Visible-light photocatalysis offers a green and powerful method for conducting chemical transformations under exceptionally mild conditions. nih.gov This technology has been successfully used to synthesize densely functionalized azetidines from azabicyclo[1.1.0]butanes through a radical strain-release process. unipd.itchemrxiv.org Applying photocatalysis to the synthesis and functionalization of this compound could provide access to novel derivatives that are inaccessible through traditional thermal methods.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and ease of scalability. Implementing the synthesis of this compound in a flow system could improve yields, reduce reaction times, and allow for the safe handling of potentially unstable intermediates.
Computational Advancements for Predictive Modeling and Rational Design of this Scaffold
Computational chemistry provides indispensable tools for accelerating the discovery and optimization of novel molecules. Applying these methods to the this compound scaffold can guide synthetic efforts and rationalize experimental observations.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of derivatives with their biological activity or physical properties. nih.gov By building a database of synthesized compounds and their measured properties, machine learning algorithms can predict the characteristics of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis.
Rational Design: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure, reactivity, and conformational preferences of the scaffold. nih.gov This knowledge enables the rational design of derivatives with optimized properties, such as enhanced binding affinity to a biological target or specific electronic characteristics for materials applications. For example, DFT calculations have been used to reveal the mechanism of photocatalytic processes involving azetidines. unipd.it
| Computational Method | Application for this compound | Desired Outcome |
| Quantum Mechanics (DFT) | Calculating molecular orbital energies, bond lengths, and reaction transition states. nih.gov | Understanding reactivity, predicting reaction outcomes, rationalizing mechanistic pathways. |
| Molecular Dynamics (MD) | Simulating the conformational behavior of the molecule and its interaction with solvents or biological macromolecules. | Assessing structural flexibility, predicting binding modes to protein targets. |
| QSAR/Machine Learning | Building models that correlate chemical structure with properties like antioxidant activity or receptor affinity. nih.gov | Predicting the properties of unsynthesized derivatives, guiding library design. |
Q & A
Q. Notes
- Avoid using commercial sources (e.g., BenchChem, ALADDIN) per reliability guidelines.
- All methodologies are derived from peer-reviewed syntheses and mechanistic studies.
- Structural analogs (e.g., triazole or xanthene hybrids) provide insights into reactivity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
